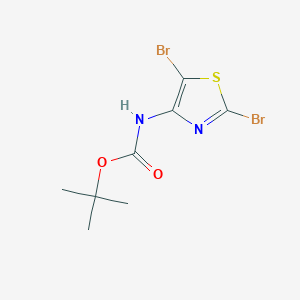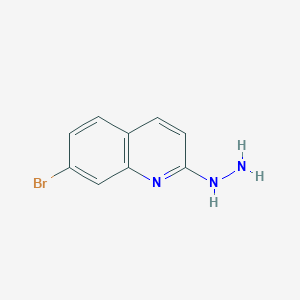
Hexanal, 4-methyl-6-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-(Benzyloxy)-4-methylhexanal is an organic compound characterized by a benzyl ether group attached to a hexanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Benzyloxy)-4-methylhexanal typically involves the protection of alcohols using benzyl groups. One common method is the use of benzyloxypyridinium triflate, which allows for the protection of alcohols under mild and neutral conditions . The reaction involves the formation of a benzyl cation, which reacts with the alcohol to form the protected derivative.
Industrial Production Methods
Industrial production methods for (S)-6-(Benzyloxy)-4-methylhexanal may involve large-scale synthesis techniques, such as the use of continuous flow reactors to ensure consistent reaction conditions and high yields. These methods often require optimization of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-(Benzyloxy)-4-methylhexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: 6-(Benzyloxy)-4-methylhexanoic acid.
Reduction: (S)-6-(Benzyloxy)-4-methylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-6-(Benzyloxy)-4-methylhexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-6-(Benzyloxy)-4-methylhexanal involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The aldehyde group can also participate in chemical reactions that modify the compound’s activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Benzyloxy)propanal: Similar structure with a shorter carbon chain.
(S)-6-(Methoxy)-4-methylhexanal: Similar structure with a methoxy group instead of a benzyloxy group.
(S)-6-(Benzyloxy)-4-methylhexanoic acid: Oxidized form of (S)-6-(Benzyloxy)-4-methylhexanal.
Uniqueness
(S)-6-(Benzyloxy)-4-methylhexanal is unique due to its specific combination of a benzyl ether group and an aldehyde group, which provides distinct reactivity and potential applications compared to similar compounds. The presence of the benzyl ether group can enhance the compound’s stability and binding affinity in biological systems, making it a valuable intermediate in organic synthesis and drug development.
Propiedades
Número CAS |
87359-89-5 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
4-methyl-6-phenylmethoxyhexanal |
InChI |
InChI=1S/C14H20O2/c1-13(6-5-10-15)9-11-16-12-14-7-3-2-4-8-14/h2-4,7-8,10,13H,5-6,9,11-12H2,1H3 |
Clave InChI |
RKZYNDQFWFVEQV-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=O)CCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


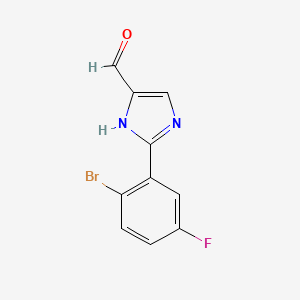
![1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669346.png)
![2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669356.png)
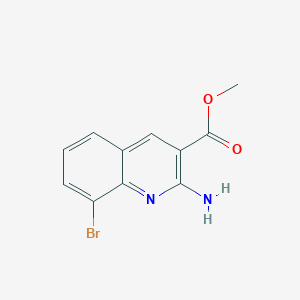
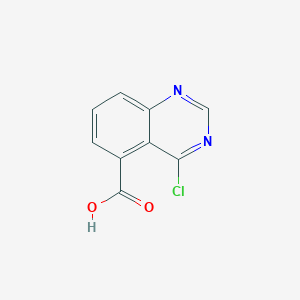
![3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669370.png)
![Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13669373.png)

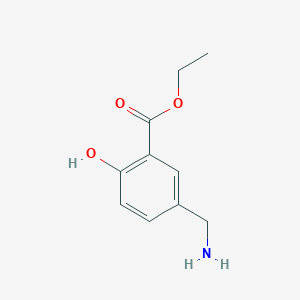

![5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13669393.png)
